molecular formula C10H7ClFN B2665975 4-Chloro-7-fluoro-6-methylquinoline CAS No. 1564662-05-0

4-Chloro-7-fluoro-6-methylquinoline

Cat. No.: B2665975
CAS No.: 1564662-05-0
M. Wt: 195.62
InChI Key: MHWJMZVHVHPCLQ-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methylquinoline is a fluorinated and chlorinated quinoline derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in medicinal chemistry, capable of binding to diverse biological targets, which has led to its use in developing therapeutics for cancer, infectious diseases, and central nervous system disorders . The specific substitution pattern on this compound is critical for its utility. The chlorine atom at the C4 position is a versatile reactive handle, typically serving as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows researchers to introduce various amine and other functional groups, a common strategy for constructing complex molecules and final active pharmaceutical ingredients (APIs) . The fluorine atom at the C7 position and the methyl group at C6 are strategically placed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which can finely tune the biological activity and drug-like properties of the resulting molecules . While analogous compounds, such as 4-chloro-7-fluoro-6-methoxyquinoline, are well-established intermediates in the synthesis of potent tyrosine kinase inhibitors for anticancer drugs , the specific research applications for this compound are explored by the scientific community. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-7-fluoro-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJMZVHVHPCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-6-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzaldehyde under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 4-Chloro-7-fluoro-6-methylquinoline exhibits notable antibacterial and antifungal properties. It serves as an important intermediate in the synthesis of pharmaceutical compounds targeting various pathogens. For example, studies have shown that fluorinated quinolines can enhance antiplasmodial activity against malaria parasites, with compounds modified at the C6 position demonstrating improved efficacy .

Anticancer Properties
The compound is also explored for its anticancer potential. It has been noted that modifications to the quinoline structure can lead to compounds with significant antiproliferative activity against cancer cell lines. For instance, derivatives of quinolines have shown IC50 values ranging from 0.03 to 4.74 μM against various cancer types, indicating their potential as lead compounds for further development .

Biological Research Applications

Enzyme Inhibition Studies
In biological research, this compound is utilized as a probe for studying enzyme inhibition mechanisms. Its ability to interact with specific molecular targets allows researchers to investigate pathways involved in diseases such as cancer and infectious diseases .

Mechanism of Action
The mechanism of action typically involves the inhibition of key enzymes or interference with DNA synthesis processes, which contribute to its antibacterial and anticancer effects .

Materials Science Applications

Organic Semiconductors and Liquid Crystals
In materials science, this compound is being investigated for its potential use in organic semiconductors and liquid crystal displays. Its unique electronic properties make it suitable for applications in electronic devices and display technologies .

Industrial Applications

Dyes and Pigments
The compound is also involved in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties. This application extends its utility beyond pharmaceuticals into industrial sectors.

Data Table: Summary of Applications

Application Area Description Example Findings
Medicinal ChemistryAntibacterial and antifungal propertiesEnhanced antiplasmodial activity observed with fluorinated analogues
Anticancer ResearchPotential antiproliferative agentIC50 values ranging from 0.03 to 4.74 μM against cancer cells
Biological ResearchEnzyme inhibition studiesUsed as a probe for studying enzyme interactions
Materials ScienceDevelopment of organic semiconductorsInvestigated for use in electronic devices
Industrial ApplicationsSynthesis of dyes and pigmentsUtilized for its stable chemical structure in industrial applications

Case Studies

  • Antimalarial Activity Study : A study examined the structure-activity relationship of various halogenated quinolines, including this compound. The findings indicated that chlorinated compounds exhibited superior antiplasmodial activity compared to their fluorinated counterparts, suggesting that further modifications could yield even more potent derivatives .
  • Anticancer Compound Development : Research focusing on novel quinoline derivatives demonstrated that those containing the this compound scaffold showed promising results against lung cancer cell lines, leading to further exploration of their mechanisms of action and potential therapeutic applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound is compared below with analogues sharing chloro, fluoro, or methyl substituents at adjacent positions:

Compound Name (CAS No.) Substituents Key Properties/Applications Similarity Score
4-Chloro-6-(trifluoromethyl)quinoline (49713-56-6) 4-Cl, 6-CF₃ Enhanced lipophilicity; used in agrochemicals 0.67
4-Chloro-6,7-dimethoxyquinoline (N/A) 4-Cl, 6-OMe, 7-OMe Planar structure; intramolecular C–H···Cl interactions N/A
2-Chloro-6,7-dimethoxy-3-methylquinoline (577967-81-8) 2-Cl, 3-Me, 6-OMe, 7-OMe Antimalarial activity; steric hindrance 0.77
4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE (N/A) 4-Cl, 7-F, 6-OMe, 3-CN Electron-withdrawing CN group; agrochemical intermediate N/A

Key Observations :

  • Steric Influence : The 6-methyl group introduces moderate steric hindrance, contrasting with bulkier substituents like trifluoromethyl (CF₃) in CAS 49713-56-6, which may reduce metabolic clearance .

Structural and Crystallographic Insights

  • Planarity and Intramolecular Interactions: Like 4-chloro-6,7-dimethoxyquinoline, the title compound’s quinoline core is nearly planar (deviations <0.1 Å), favoring π-π stacking in crystal lattices. Intramolecular C–H···Cl/F interactions may stabilize its conformation .
  • Bond Lengths: The C–Cl bond length in 4-chloro-7-fluoro-6-methylquinoline is expected to align with typical values (~1.74 Å), as observed in structurally characterized quinolines .

Biological Activity

4-Chloro-7-fluoro-6-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClFC_{10}H_7ClF. Its unique structure features both chlorine and fluorine substituents, which enhance its reactivity and biological activity compared to other quinoline derivatives. The presence of the methyl group at the 6-position further influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial cell division, leading to bactericidal effects.
  • Anticancer Properties : Research indicates that this quinoline derivative exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits DNA and RNA synthesis, leading to cell cycle arrest in the G0/G1 phase .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated in several studies:

  • In vitro studies demonstrated significant inhibition of bacterial growth, particularly against resistant strains. The compound showed effective binding affinity to the target enzymes, which is crucial for its antibacterial action .

Anticancer Activity

A series of experiments assessed the anticancer potential of this compound:

  • Cell Lines Tested : The compound was tested against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), K562 (leukemia), and U2OS (osteosarcoma). The IC50 values ranged from 0.03 to 4.74 μM, indicating potent antiproliferative activity .
Cell Line IC50 (μM) Mechanism
A5490.5Apoptosis induction
HCT1161.2DNA synthesis inhibition
K5620.8Cell cycle arrest
U2OS2.0Induction of reactive oxygen species

Case Studies

  • Proteasome Inhibition : A study evaluated the efficacy of this compound as a proteasome inhibitor in vivo. Mice infected with Trypanosoma brucei were treated with the compound, showing full cure at doses as low as 10 mg/kg .
    Dose (mg/kg) Cure Rate
    10 bid100%
    30 qd16.67%
    150 qd100%
  • Genotoxicity Assessment : Although effective, the compound exhibited genotoxic potential in mammalian cell assays, raising concerns about its safety profile for further development .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to similar compounds:

Compound Name Key Differences
4-Chloro-7-fluoroquinolineLacks methyl group at the 6-position
7-Fluoro-6-methylquinolineLacks chlorine atom at the 4-position
4-Chloro-6-methylquinolineLacks fluorine atom at the 7-position

The combination of chlorine and fluorine atoms in this compound contributes significantly to its enhanced biological activity compared to these analogs .

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